molecular formula C8H16N2S B14424039 4-Isothiocyanato-N,N-dimethylpentan-1-amine CAS No. 84381-53-3

4-Isothiocyanato-N,N-dimethylpentan-1-amine

Cat. No.: B14424039
CAS No.: 84381-53-3
M. Wt: 172.29 g/mol
InChI Key: WXWQSSATHQSNJP-UHFFFAOYSA-N
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Description

4-Isothiocyanato-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C8H16N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanamine backbone, which is further substituted with two methyl groups on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of the corresponding amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurylation using cyanuric acid to yield the desired isothiocyanate . The reaction is generally carried out under aqueous conditions, making it a relatively mild and environmentally friendly process.

Industrial Production Methods: For industrial-scale production, the process can be scaled up using similar reaction conditions. The choice of solvent and the control of reaction parameters such as temperature and pH are crucial to ensure high yield and purity of the product. The use of non-toxic reagents and the avoidance of hazardous intermediates make this method suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Isothiocyanato-N,N-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Electrophiles: Alkyl halides, acyl chlorides

Major Products:

    Thioureas: Formed by the reaction with primary or secondary amines.

    Carbamates: Formed by the reaction with alcohols.

    Dithiocarbamates: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Isothiocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway .

Comparison with Similar Compounds

Uniqueness: 4-Isothiocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability provided by the dimethylpentanamine backbone. This combination allows for versatile applications in both chemical synthesis and biological research.

Properties

CAS No.

84381-53-3

Molecular Formula

C8H16N2S

Molecular Weight

172.29 g/mol

IUPAC Name

4-isothiocyanato-N,N-dimethylpentan-1-amine

InChI

InChI=1S/C8H16N2S/c1-8(9-7-11)5-4-6-10(2)3/h8H,4-6H2,1-3H3

InChI Key

WXWQSSATHQSNJP-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN(C)C)N=C=S

Origin of Product

United States

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